Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide
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Overview
Description
Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide is a synthetic compound that belongs to the class of protected amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophanamide moiety. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide typically involves the protection of the amino group of tryptophanamide with a tert-butoxycarbonyl group. This can be achieved by reacting tryptophanamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for mild deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected tryptophanamide and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a building block for the synthesis of biologically active peptides and proteins.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide primarily involves the protection and deprotection of the amino group. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions. The deprotection process involves the cleavage of the Boc group, resulting in the formation of the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide is unique due to its specific structure, which includes a cycloheptyl group attached to the tryptophanamide moiety. This structural feature provides distinct chemical properties and reactivity compared to other Boc-protected amino acids.
Properties
IUPAC Name |
tert-butyl N-[1-(cycloheptylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-23(2,3)29-22(28)26-20(21(27)25-17-10-6-4-5-7-11-17)14-16-15-24-19-13-9-8-12-18(16)19/h8-9,12-13,15,17,20,24H,4-7,10-11,14H2,1-3H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXAXHXQSBUABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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